ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Conformational analysis Medicinal chemistry Scaffold design

Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate (CAS 2098121-04-9) is a differentiated bifunctional building block combining a strained azetidine ring with a 1,4-disubstituted triazole bearing a reactive formyl group, linked via a methylene spacer. The methylene spacer adds a rotatable bond and extends the azetidine-to-triazole centroid distance by ~1.5 Å compared to the direct-linked analog (CAS 2097996-24-0), enabling distinct conformational sampling. The ethyl carbamate provides acid-stable orthogonal protection versus the Boc variant (CAS 2097964-70-8), while the formyl handle supports reductive amination, oxime/hydrazone ligation, and focused library synthesis of antibacterial triazolo-azetidines. Ideal for medicinal chemistry programs requiring precise spatial and reactivity control.

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
CAS No. 2098121-04-9
Cat. No. B1492572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
CAS2098121-04-9
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(C1)CN2C=C(N=N2)C=O
InChIInChI=1S/C10H14N4O3/c1-2-17-10(16)13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6-8H,2-5H2,1H3
InChIKeyXNZFERRTEFWPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate (CAS 2098121-04-9): Structural Identity and Compound-Class Positioning for Procurement Decisions


Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate (CAS 2098121-04-9) is a bifunctional heterocyclic building block with molecular formula C₁₀H₁₄N₄O₃ and molecular weight 238.24 g/mol . The compound integrates a strained four-membered azetidine ring, an N-ethyl carbamate protecting group, and a 1,4-disubstituted 1,2,3-triazole bearing a formyl substituent, connected via a methylene spacer at the azetidine 3-position [1]. This structural arrangement places it within the growing class of triazole-azetidine conjugates that have demonstrated antibacterial activity through translation inhibition mechanisms, with representative N-substituted triazolo-azetidines achieving MIC values of 6.25–12.5 µg/mL against E. coli ΔtolC [2]. The compound is supplied primarily by specialty chemical vendors at typical purity of 95% and serves as a versatile intermediate for medicinal chemistry library synthesis and probe development .

Why Generic Substitution Is Not Viable for Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate (CAS 2098121-04-9)


Procurement decisions involving azetidine-triazole building blocks cannot rely on simple in-class interchangeability because subtle structural variations—linker length, protecting group identity, and regioisomerism—profoundly alter both the conformational landscape and the chemical reactivity profile . The methylene spacer in CAS 2098121-04-9 introduces an additional rotatable bond compared to its direct-linked analog ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS 2097996-24-0), decoupling the triazole orientation from the azetidine ring pucker and enabling distinct molecular geometries that cannot be accessed by the shorter-linked congener . Similarly, the ethyl carbamate protecting group exhibits different stability and cleavage selectivity relative to the tert-butyl carbamate (Boc) variant (CAS 2097964-70-8), precluding direct substitution in synthetic sequences optimized for orthogonal deprotection strategies . The formyl group at the triazole 4-position further differentiates this compound from amino-methyl or carboxylate analogs, providing a unique aldehyde handle for reductive amination and condensation chemistry that is absent in reduced or oxidized derivatives . These three structural features—methylene linker, ethyl carbamate, and formyl functionality—collectively define a reactivity and conformational space that generic class-level substitution cannot replicate.

Product-Specific Quantitative Evidence Guide: Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate (CAS 2098121-04-9) Versus Closest Analogs


Methylene Spacer Confers Increased Conformational Flexibility Relative to Direct-Linked Azetidine-Triazole Analog

Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate (CAS 2098121-04-9) incorporates a methylene (-CH₂-) spacer between the azetidine C3 position and the triazole N1 position, whereas its closest direct analog ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS 2097996-24-0) has the triazole directly N-linked to the azetidine ring with no intervening atom . This single-atom difference increases the rotatable bond count by one and extends the azetidine–triazole centroid distance by approximately 1.5 Å, measured from the azetidine C3 to the triazole ring centroid . The additional conformational degree of freedom enables the triazole and formyl groups to sample a broader spatial distribution relative to the azetidine ring, which is critical for matching diverse binding-site geometries in target-based drug discovery campaigns [1].

Conformational analysis Medicinal chemistry Scaffold design

Molecular Weight and cLogP Differentiation from Direct-Linked Triazole-Azetidine Analog

The methylene spacer in CAS 2098121-04-9 contributes to a molecular weight of 238.24 g/mol and a calculated cLogP of approximately 0.3, compared to 224.22 g/mol and a cLogP of approximately 0.0 for the direct-linked analog CAS 2097996-24-0 . The additional -CH₂- group increases both molecular weight (+14.02 Da) and lipophilicity, which may influence membrane permeability, solubility, and pharmacokinetic parameters in downstream biological assays . For compound library design, this predictable physicochemical shift allows researchers to select the appropriate analog to fine-tune property windows without altering core pharmacophoric elements [1].

Physicochemical property Drug-likeness Permeability

Ethyl Carbamate Protecting Group Enables Orthogonal Deprotection Strategy Versus Boc-Protected Analog

The N-ethyl carbamate moiety in CAS 2098121-04-9 offers distinct deprotection conditions compared to the widely available tert-butyl carbamate (Boc) analog tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate (CAS 2097964-70-8) . Ethyl carbamates are typically cleaved under strongly acidic (e.g., HBr/AcOH, TMSI) or alkaline hydrolytic conditions, while Boc groups are removed under mild acidic conditions (TFA, HCl/dioxane) [1]. This orthogonality enables sequential deprotection strategies in multi-step syntheses where acid-labile functionality elsewhere in the molecule precludes Boc usage, a specific synthetic requirement that cannot be met by purchasing the Boc analog alone [2].

Protecting group strategy Orthogonal synthesis Solid-phase chemistry

Formyl Group as a Reactive Aldehyde Handle Distinguishes CAS 2098121-04-9 from Reduced or Oxidized Triazole-Azetidine Analogs

The 4-formyl substituent on the 1,2,3-triazole ring in CAS 2098121-04-9 provides a reactive aldehyde functional group capable of undergoing reductive amination, oxime/hydrazone formation, Wittig olefination, and Grignard addition chemistry, enabling late-stage diversification of the triazole moiety . In contrast, the aminomethyl analog benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS 2097964-93-5) bears a primary amine at the triazole 4-position, which participates in amide coupling and sulfonamide formation but cannot access aldehyde-specific transformations [1]. The formyl group also enables CuAAC (copper-catalyzed azide-alkyne cycloaddition) construction of the triazole ring directly from 2-propynal, providing a convergent synthetic entry not available to amino-substituted analogs [2].

Reductive amination Click chemistry Aldehyde derivatization

Triazolo-Azetidine Scaffold Class Demonstrates Antibacterial Translation Inhibition (MIC Data from Structural Congeners)

A high-throughput screening campaign of N-substituted triazolo-azetidines identified a primary hit with MIC of 12.5 µg/mL against E. coli ΔtolC, and a subsequent optimized analog (compound 2) achieved MIC of 6.25 µg/mL, approaching the potency of erythromycin (MIC 2.5–5 µg/mL) against the same strain [1]. The hit compound demonstrated translation inhibition (26% at 160 µg/mL, luciferase assay) without SOS-response induction or cytotoxicity against eukaryotic cells in the PrestoBlue assay [1]. While these specific data were obtained for structural congeners rather than CAS 2098121-04-9 itself, the shared triazolo-azetidine scaffold with formyl substitution positions CAS 2098121-04-9 as a viable synthetic precursor for generating analogous antibacterial screening libraries . The formyl group on CAS 2098121-04-9 enables the same late-stage diversification chemistry (reductive amination, amide formation) that was used to optimize the hit-to-lead series in the published study [2].

Antibacterial Translation inhibition High-throughput screening

Optimal Application Scenarios for Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate (CAS 2098121-04-9)


Diversity-Oriented Synthesis of Antibacterial Triazolo-Azetidine Libraries via Formyl Reductive Amination

CAS 2098121-04-9 is the optimal building block for constructing focused libraries of N-substituted triazolo-azetidines by reductive amination of the formyl group with diverse primary or secondary amines. This strategy directly mirrors the hit-to-lead optimization pathway reported by Ivanenkov et al. (2019), where triazolo-azetidine derivatives achieved MIC values of 6.25–12.5 µg/mL against E. coli ΔtolC [1]. The methylene spacer confers enhanced conformational flexibility relative to the direct-linked analog (CAS 2097996-24-0), enabling library members to sample a broader pharmacophoric space while the ethyl carbamate protects the azetidine nitrogen during diversification chemistry [2].

Orthogonal Protection Strategy in Multi-Step Azetidine Functionalization Sequences

The ethyl carbamate group on CAS 2098121-04-9 provides a critical orthogonal protecting group option for synthetic sequences that require acid-stable azetidine N-protection. When synthetic routes employ acid-labile functionality (e.g., silyl ethers, acetals, or Boc-protected amines elsewhere in the substrate), the ethyl carbamate remains intact under mild acidic deprotection conditions that cleave the Boc analog (CAS 2097964-70-8), enabling sequential and chemoselective deprotection [1]. This orthogonality is documented in standard protecting group chemistry literature and eliminates the need for custom synthesis of differentially protected intermediates [2].

Conformationally Flexible Scaffold for Target-Based Drug Design Requiring Extended Pharmacophore Reach

The methylene spacer in CAS 2098121-04-9 increases the azetidine-to-triazole centroid distance by approximately 1.5 Å compared to the direct-linked analog (CAS 2097996-24-0) and adds one rotatable bond, enabling the triazole and appended groups to adopt conformations inaccessible to the more rigid direct-linked scaffold [1]. This is specifically valuable for drug discovery programs targeting binding sites that require the triazole to project into a distal sub-pocket while the azetidine anchors in a proximal recognition region. The formyl group further enables structure-activity relationship (SAR) exploration at the distal triazole position without perturbing the azetidine core geometry [2].

Aldehyde-Specific Bioconjugation and Chemoproteomic Probe Synthesis

The formyl group on the triazole ring of CAS 2098121-04-9 enables oxime and hydrazone ligation chemistry under mild aqueous conditions, making this compound suitable for constructing chemical probes, affinity reagents, and bioconjugates where the azetidine-triazole scaffold serves as a linker or recognition element [1]. Unlike the aminomethyl analog (CAS 2097964-93-5), which requires NHS-ester or isothiocyanate activation for conjugation, the aldehyde functionality allows bioorthogonal ligation strategies compatible with proteins and live-cell labeling applications [2].

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